![molecular formula C16H22N2O4S B5669312 1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5669312.png)
1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole derivatives are of significant interest in chemical research due to their diverse applications in medicinal chemistry, catalysis, and material science. The specific compound belongs to a class of molecules where imidazole is modified with sulfonyl and ethyl groups, enhancing its potential for specific interactions and properties.
Synthesis Analysis
Although the exact synthesis of "1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole" is not provided, related work on similar structures, such as the synthesis of 1-sulfonyl imidazoles and triazoles, often involves multi-step reactions including sulfonation, nitration, and condensation processes. For instance, the synthesis of complex imidazole derivatives can be achieved through reactions involving sulfonyl chloride precursors and subsequent cyclization steps (Ilkin et al., 2022).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are commonly employed to elucidate the molecular structure of imidazole derivatives. These techniques provide detailed insights into the arrangement of atoms, molecular geometry, and the nature of chemical bonds, which are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and complex formation with metals. The presence of the sulfonyl group can significantly influence the reactivity, making these compounds suitable for a range of synthetic applications. For example, imidazole sulfonamides have been used as ligands in metal complexes, demonstrating unique coordination chemistry (Sousa et al., 2001).
properties
IUPAC Name |
1-(2,5-diethoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-5-16-17-12(4)11-18(16)23(19,20)15-10-13(21-6-2)8-9-14(15)22-7-3/h8-11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMMMGNKXCQNLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=CC(=C2)OCC)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802942 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.